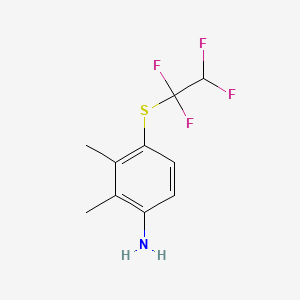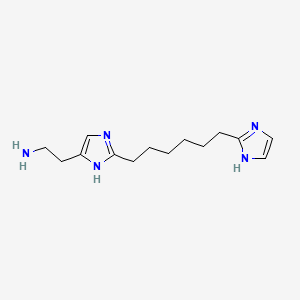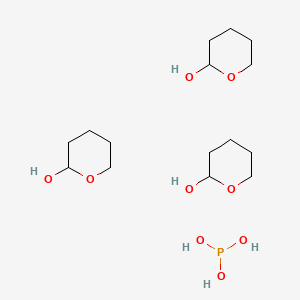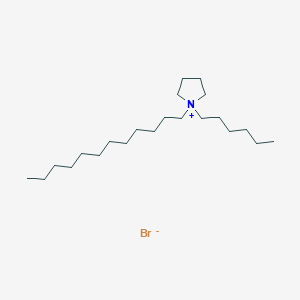
2,3-Dimethyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline is an organic compound characterized by its unique structure, which includes a primary aromatic amine and a sulfide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline typically involves the introduction of the tetrafluoroethylsulfanyl group to an aniline derivative. One common method is through a nucleophilic substitution reaction where a suitable precursor, such as 2,3-dimethylaniline, reacts with a tetrafluoroethylsulfanyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,3-Dimethyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline exerts its effects depends on its interaction with molecular targets. The tetrafluoroethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylaniline: Lacks the tetrafluoroethylsulfanyl group, making it less lipophilic.
4-(1,1,2,2-Tetrafluoroethylsulfanyl)aniline: Similar structure but without the dimethyl groups on the aromatic ring.
2,3-Dimethyl-4-(methylsulfanyl)aniline: Contains a methylsulfanyl group instead of a tetrafluoroethylsulfanyl group.
Uniqueness
2,3-Dimethyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline is unique due to the presence of both the dimethyl groups and the tetrafluoroethylsulfanyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
100280-24-8 |
|---|---|
Fórmula molecular |
C10H11F4NS |
Peso molecular |
253.26 g/mol |
Nombre IUPAC |
2,3-dimethyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline |
InChI |
InChI=1S/C10H11F4NS/c1-5-6(2)8(4-3-7(5)15)16-10(13,14)9(11)12/h3-4,9H,15H2,1-2H3 |
Clave InChI |
PAIZRQUZWQHHFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C)SC(C(F)F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Methylenebis[5-(chloromethyl)thiophene]](/img/structure/B14340203.png)


![Tributyl[(naphthalene-1-carbonyl)oxy]stannane](/img/structure/B14340221.png)
![2,2'-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14340230.png)


![2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene](/img/structure/B14340243.png)

![3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine](/img/structure/B14340260.png)

![Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]-](/img/structure/B14340265.png)

![8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione](/img/structure/B14340272.png)
